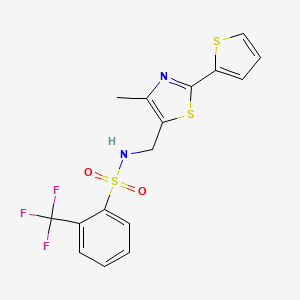

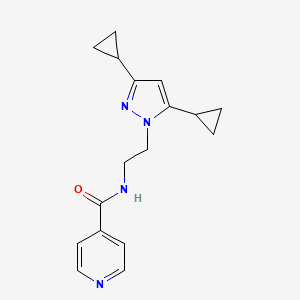

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Characterization

Research on heterocyclic compounds similar to "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide" includes studies on their synthesis and characterization. For example, Aydın and Dağci (2010) synthesized a new heterocyclic compound, characterized by FT-IR, 1H NMR, 13C NMR, and MS spectroscopic methods, which could provide insights into the synthesis process and structural analysis relevant to the compound of interest (Aydın & Dağci, 2010).

Anticancer Potential

Compounds with structural similarities have been evaluated for their anticancer properties. Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating potential therapeutic applications for similar compounds (Küçükgüzel et al., 2013).

Antibacterial and Antimicrobial Activities

Several studies have focused on the antibacterial and antimicrobial potential of pyrazole derivatives. For instance, Wang et al. (2015) synthesized 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety and tested their anti-microbial activities, demonstrating that certain compounds exhibited good inhibitory activity against various organisms (Wang et al., 2015).

Synthesis and Evaluation of Antitumor Agents

Gomha et al. (2016) synthesized a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential antitumor properties of pyrazole derivatives (Gomha et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target proteins such ascyclin-A2 and cyclin-dependent kinase 2 .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other pyrazole derivatives, which often bind to their targets and modulate their activity .

Biochemical Pathways

Given the potential targets, it may be involved in the regulation of cell cycle progression and other processes controlled by cyclin-dependent kinases .

Result of Action

Based on the potential targets, it may influence cell cycle progression and potentially have effects on cell growth and proliferation .

Propiedades

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c22-17(14-5-7-18-8-6-14)19-9-10-21-16(13-3-4-13)11-15(20-21)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYPMRAHDMLCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2984344.png)

![3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2984345.png)

![N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2984346.png)

![2-(4-methoxyphenyl)-3-(propylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2984349.png)

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2984350.png)

![Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2984354.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2984356.png)

![1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B2984357.png)